molecular formula C11H10N2O3S B11713972 (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one

(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one

Cat. No.: B11713972
M. Wt: 250.28 g/mol
InChI Key: QXUJSIBXSHADES-UITAMQMPSA-N
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Description

(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its diverse biological activities, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. Additionally, it may affect cellular pathways by altering the expression or activity of key proteins involved in signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its thiazolidinone core is particularly noteworthy for its versatility in medicinal chemistry, offering potential for the development of new therapeutic agents.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5-

InChI Key

QXUJSIBXSHADES-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)NC(=O)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)NC(=O)S2)O

Origin of Product

United States

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